1-(Methylsulfonyl)indolin-5-amine
Overview
Description
1-(Methylsulfonyl)indolin-5-amine is a chemical compound with the molecular formula C9H12N2O2S. It belongs to the class of indole derivatives, which are significant in both natural products and synthetic compounds due to their wide range of biological activities . This compound features an indole ring system, which is a common structural motif in many biologically active molecules .
Mechanism of Action
Target of Action
1-(Methylsulfonyl)indolin-5-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes caused by this compound would depend on its primary targets, which are currently unknown.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, could affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-(Methylsulfonyl)indolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses . Additionally, this compound may impact the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell function and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been reported to inhibit COX-2, an enzyme involved in the inflammatory response . This inhibition can result in reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit sustained biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to exhibit dose-dependent toxicity in animal studies . Therefore, it is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, indole derivatives can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, this compound may influence the levels of specific metabolites, thereby affecting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. For example, indole derivatives have been shown to interact with organic anion transporters, which play a role in the cellular uptake of various compounds . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(Methylsulfonyl)indolin-5-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and cyclohexanone as starting materials under acidic conditions . Another approach involves the reduction of oxindoles to indoles, followed by sulfonation and amination reactions . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
1-(Methylsulfonyl)indolin-5-amine undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or toluene . Major products formed from these reactions include sulfone, sulfide, and halogenated derivatives .
Scientific Research Applications
1-(Methylsulfonyl)indolin-5-amine has several scientific research applications:
Comparison with Similar Compounds
1-(Methylsulfonyl)indolin-5-amine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKFJCABSSCPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352881 | |
Record name | 1-(methylsulfonyl)indolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299921-01-0 | |
Record name | 1-(methylsulfonyl)indolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Methylsulfonyl)indolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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